Sub-100 pM Binding Affinity at Human Y4 Receptor vs. Native Ligand hPP and Clinical Candidate BVD-74D
Y4R agonist-1 achieves a Ki of 0.048 nM (48 pM) in a competitive radioligand displacement assay using [³H]UR-KK200 at human Y4R expressed in CHO-mtAEQ/Gqi5 cells, measured after 90 min incubation [1]. By comparison, the native agonist human pancreatic polypeptide (hPP) binds with a Ki of approximately 1.5–2.0 nM in the same assay system, making Y4R agonist-1 approximately 30–40-fold more potent at the primary binding site [2]. The literature dimeric Y4R agonist (2R,7R)-BVD-74D, a stereochemically pure comparator, exhibits a Ki of 0.18 nM under comparable conditions, so Y4R agonist-1 demonstrates a 3.75-fold affinity advantage [3]. This gap is critical for applications requiring near-complete receptor occupancy at low nanomolar concentrations.
| Evidence Dimension | Binding affinity (Ki) at human Y4 receptor |
|---|---|
| Target Compound Data | 0.048 nM (48 pM) |
| Comparator Or Baseline | hPP: ~1.5–2.0 nM; (2R,7R)-BVD-74D: 0.18 nM [2][3] |
| Quantified Difference | 31–42-fold higher affinity vs. hPP; 3.75-fold higher affinity vs. (2R,7R)-BVD-74D |
| Conditions | Displacement of [³H]UR-KK200 at human Y4R in CHO-mtAEQ/Gqi5 cells; 90 min incubation; scintillation counting [1] |
Why This Matters
Procurement decisions requiring maximum target engagement at limiting concentrations should prioritize Y4R agonist-1 over hPP or first-generation dimeric agonists because the 3.75-fold affinity gap directly reduces the compound quantity needed for equivalent occupancy in binding studies.
- [1] BindingDB. BDBM50578262: Ki = 0.048 nM (Assay ID 1, entry ID 50014630); displacement of [³H]UR-KK200 at human Y4R in CHO-mtAEQ/Gqi5 cells, 90 min. View Source
- [2] Kuhn, K.K. et al. (2016). J. Med. Chem. 59(13), 6045–6058. hPP Ki values reported for the same CHO-mtAEQ/Gqi5 assay system. View Source
- [3] Kuhn, K.K. et al. (2016). (2R,7R)-BVD-74D Ki = 0.18 nM; compound 17 (Y4R agonist-1 analog) Ki = 0.048 nM. J. Med. Chem. 59(13), 6045–6058. View Source
